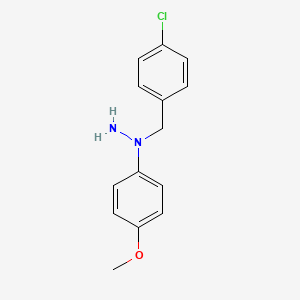

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11/h2-9H,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTMHCYHSJOETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566445 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62646-04-2 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from closely related analogues and foundational principles of organic chemistry to present a predictive yet scientifically grounded analysis. The guide covers plausible synthetic routes, predicted spectroscopic characteristics, expected reactivity, and potential applications, particularly in the context of medicinal chemistry and drug development. It is intended to serve as a valuable resource for researchers and scientists interested in the nuanced chemistry of disubstituted hydrazines.

Introduction

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine is a disubstituted hydrazine derivative featuring a 4-chlorobenzyl group and a 4-methoxyphenyl group attached to the same nitrogen atom. Hydrazine and its derivatives are a class of compounds with significant utility in organic synthesis and are recognized as important pharmacophores in medicinal chemistry.[1] The presence of the electron-withdrawing chlorobenzyl group and the electron-donating methoxyphenyl group on the hydrazine nitrogen suggests a nuanced electronic and reactivity profile. This guide aims to elucidate the chemical properties of this specific molecule, offering insights into its synthesis, characterization, and potential for further investigation.

Physicochemical Properties

While specific experimental data for the free base is scarce, some properties have been reported for its hydrochloride salt, 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride.

| Property | Value (for Hydrochloride Salt) | Reference |

| CAS Number | 20955-94-6 | [2] |

| Molecular Formula | C14H16Cl2N2O | [2] |

| Molecular Weight | 299.20 g/mol | [2] |

| Boiling Point | 453.2°C at 760 mmHg | [2] |

| Flash Point | 227.9°C | [2] |

The free base form of the compound has the following properties:

| Property | Value (for Free Base) | Reference |

| CAS Number | 62646-04-2 | [3] |

| Molecular Formula | C14H15ClN2O | [3] |

| Molecular Weight | 262.74 g/mol | [3] |

The hydrochloride salt is expected to be a crystalline solid with increased water solubility compared to the free base, a common characteristic that enhances utility in biological assays.[4]

Proposed Synthesis

A plausible and efficient synthesis of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine can be envisioned through a two-step process starting from the readily available (4-methoxyphenyl)hydrazine. This proposed pathway is based on established methodologies for the N-alkylation of hydrazines.

Caption: Proposed synthetic pathway for 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine.

Experimental Protocol (Proposed)

Step 1: Deprotonation of (4-Methoxyphenyl)hydrazine

-

To a stirred solution of (4-methoxyphenyl)hydrazine in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add an equimolar amount of a suitable base (e.g., sodium hydride or potassium carbonate) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation, forming the corresponding hydrazide anion.

Step 2: N-Alkylation

-

To the solution containing the hydrazide anion, add a solution of 4-chlorobenzyl chloride in the same anhydrous solvent dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | s | 3H | -OCH3 protons |

| ~4.5 | s | 2H | -CH2- protons |

| ~5.0 | br s | 2H | -NH2 protons |

| ~6.8-7.0 | d | 2H | Aromatic protons ortho to -OCH3 |

| ~7.0-7.2 | d | 2H | Aromatic protons meta to -OCH3 |

| ~7.2-7.4 | m | 4H | Aromatic protons of the chlorobenzyl group |

Note: The chemical shift of the -NH2 protons is highly dependent on the solvent and concentration and may exchange with D2O.

13C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~55 | -OCH3 carbon |

| ~60 | -CH2- carbon |

| ~114 | Aromatic carbons ortho to -OCH3 |

| ~120 | Aromatic carbons meta to -OCH3 |

| ~128 | Aromatic carbons of the chlorobenzyl group |

| ~133 | Aromatic carbon bearing the chlorine atom |

| ~137 | Quaternary aromatic carbon of the chlorobenzyl group |

| ~145 | Quaternary aromatic carbon attached to the nitrogen |

| ~155 | Aromatic carbon bearing the -OCH3 group |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm-1) | Assignment |

| 3300-3400 | N-H stretching (asymmetric and symmetric) |

| 3030-3100 | Aromatic C-H stretching |

| 2850-2960 | Aliphatic C-H stretching |

| 1500-1600 | Aromatic C=C stretching |

| 1240-1260 | Aryl-O-CH3 stretching (asymmetric) |

| 1020-1040 | Aryl-O-CH3 stretching (symmetric) |

| 1090-1100 | C-N stretching |

| 1010-1020 | C-Cl stretching |

Chemical Reactivity

The reactivity of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine is primarily dictated by the lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety, making it a potent nucleophile.

Caption: General reactivity of hydrazines with electrophiles.

Hydrazone Formation

A characteristic reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. The resulting hydrazones are often stable, crystalline solids and are valuable intermediates in organic synthesis, for example, in the Wolff-Kishner reduction or the Fischer indole synthesis.

Oxidation

Hydrazines can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of azo compounds, while stronger oxidation can cleave the N-N bond.

Reductive Alkylation

The terminal -NH2 group can undergo further alkylation, although controlling the degree of substitution can be challenging.

Potential Applications in Drug Development

Hydrazine-containing compounds have been investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[1][5] The structural motifs present in 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine suggest several avenues for its potential application in drug discovery:

-

Scaffold for Combinatorial Chemistry: The reactive hydrazine moiety can be readily derivatized to generate a library of compounds for high-throughput screening.

-

Anticancer Agents: The 4-chlorobenzyl and 4-methoxyphenyl groups are present in various known bioactive molecules. Their combination in this hydrazine scaffold could lead to novel compounds with antiproliferative properties.

-

Enzyme Inhibition: Hydrazines are known to act as inhibitors of certain enzymes, such as monoamine oxidase (MAO). The specific substitution pattern of the title compound may confer selectivity towards particular enzyme targets.

Safety Considerations

Hydrazine derivatives should be handled with caution as they can be toxic and are often considered potential carcinogens.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine is a compound of interest with a chemical structure that suggests a rich and varied reactivity profile. While direct experimental data is limited, this guide has provided a predictive overview of its synthesis, spectroscopic properties, and potential applications based on established chemical principles and data from related compounds. The insights presented herein are intended to facilitate further research and exploration of this and similar disubstituted hydrazine derivatives in the fields of organic synthesis and medicinal chemistry.

References

-

N-(4-CHLOROBENZYL)-N-(4-METHOXYPHENYL)HYDRAZINE HYDROCHLORIDE. (URL: [Link])

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole - MDPI. (URL: [Link])

- KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google P

-

Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed. (URL: [Link])

-

Biological Activities of Hydrazone Derivatives - PMC - NIH. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS#:20955-94-6 | N-(4-CHLOROBENZYL)-N-(4-METHOXYPHENYL)HYDRAZINE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 3. 62646-04-2|1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and structural analysis of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine

Technical Whitepaper: Structural Characterization & Analytical Profiling of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine

Executive Summary & Chemical Identity

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine (CAS: 62646-04-2) is a specialized 1,1-disubstituted hydrazine intermediate. It serves as a critical scaffold in the synthesis of indole-based therapeutics (via Fischer Indole Synthesis) and functionalized pyrazoles. Due to the electron-rich nature of the nitrogen-nitrogen bond adjacent to an electron-donating methoxy group, this molecule exhibits high reactivity and susceptibility to oxidative degradation.

This guide provides a definitive structural analysis and handling protocol, moving beyond basic data to address the specific analytical challenges posed by its asymmetric substitution.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 262.74 g/mol | Monoisotopic Mass: 262.0873 |

| Physical State | Crystalline Solid | Off-white to pale yellow (oxidizes to orange) |

| Melting Point | 160–162 °C (HCl salt) | Free base melts lower; highly dependent on purity |

| Solubility | DMSO, Methanol, DCM | Poor water solubility (Free base) |

| pKa (Conjugate Acid) | ~5.2 (Estimated) | Protonation occurs at the unsubstituted terminal nitrogen |

Synthetic Context & Impurity Logic

To accurately analyze this molecule, one must understand its genesis. The primary synthetic route involves the N-alkylation of 4-methoxyphenylhydrazine with 4-chlorobenzyl chloride.

Why this matters for analysis: The reaction kinetics favor the nucleophilic attack by the substituted nitrogen (N1) due to the electron-donating effect of the methoxy group. However, two critical impurities often arise:

-

Bis-alkylation: Reaction at the terminal nitrogen (N2), creating a 1,2-disubstituted byproduct.

-

Oxidation: Conversion to the corresponding hydrazone or azo-dimers upon exposure to air.

DOT Diagram 1: Synthetic Pathway & Impurity Generation

Caption: Synthetic logic flow illustrating the origin of the target molecule and its primary structural impurities.

Structural Analysis Strategy

A. Mass Spectrometry (MS) – The Chlorine Fingerprint

The presence of a chlorine atom provides a built-in validation tool: the isotopic abundance. Chlorine exists naturally as

-

Protocol: Electrospray Ionization (ESI) in Positive Mode (

). -

Diagnostic Criteria:

-

Base Peak (

): 263.09 m/z. -

Isotope Peak (

): 265.09 m/z. -

Intensity Ratio: The height of the M+2 peak must be approximately 33% (1:3 ratio) of the base peak. Deviation suggests contamination with non-chlorinated byproducts (e.g., benzyl analogs).

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry of the molecule allows for distinct assignment of the two aromatic rings.

Solvent Selection: DMSO-d6 is mandatory.

-

Causality:

is often slightly acidic, which can protonate the hydrazine or induce decomposition. DMSO stabilizes the zwitterionic character and prevents aggregation.

1H NMR Assignment Table (400 MHz, DMSO-d6)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 3.71 | Singlet (s) | 3H | Characteristic methoxy group. | |

| 4.58 | Singlet (s) | 2H | Benzylic protons. Sharpness indicates no exchange. | |

| 4.80 - 5.20 | Broad (bs) | 2H | Terminal amines. Exchangeable with | |

| 6.80 - 6.95 | Multiplet (m) | 4H | Ar-H (Methoxy Ring) | AA'BB' system. Upfield due to electron donation. |

| 7.25 - 7.40 | Multiplet (m) | 4H | Ar-H (Chloro Ring) | AA'BB' system. Downfield due to Cl withdrawal. |

C. Infrared Spectroscopy (FT-IR)

-

3300–3150 cm⁻¹: N-H stretching (Doublet indicates primary amine

). -

1240 cm⁻¹: Ar-O-C asymmetric stretch (Aryl ether).

-

1090 cm⁻¹: Ar-Cl stretch (Diagnostic for the benzyl ring).

Experimental Protocols

Protocol 1: Preparation of the Hydrochloride Salt (Stabilization)

Free base hydrazines degrade rapidly. Converting to the HCl salt is the standard for long-term storage.

-

Dissolution: Dissolve 1.0 g of crude 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine in 10 mL of anhydrous diethyl ether.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble oxidative dimers.

-

Acidification: Dropwise, add 4M HCl in Dioxane (1.2 equivalents) at 0°C under Argon.

-

Precipitation: A white precipitate will form immediately. Stir for 15 minutes.

-

Isolation: Filter the solid under inert atmosphere (Schlenk line preferred). Wash with cold ether (

). -

Drying: Dry in a vacuum desiccator over

for 4 hours.

Protocol 2: HPLC Purity Analysis (System Suitability)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers pH, prevents tailing).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 280 nm (Phenolic/Methoxy).

-

Retention Logic: The target molecule is relatively lipophilic (LogP ~2.8). Expect elution around 6.5–7.5 minutes. Impurities lacking the chlorobenzyl group will elute earlier.

Analytical Workflow Visualization

DOT Diagram 2: Characterization Decision Tree

Caption: Step-by-step decision tree for validating the structural integrity of the hydrazine derivative.

References

-

PubChem. (2025).[1] 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine Compound Summary. National Library of Medicine. [Link]

-

RSC Advances. (2022). Coumarin-based chromogenic and ratiometric probe for hydrazine. Royal Society of Chemistry. [Link]

-

Journal of the American Chemical Society. (2025). Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. ACS Publications.[2] [Link]

-

Organic Chemistry Portal. (2023). Protecting Groups: Stability of Benzylamines. [Link]

-

MDPI Molecules. (2021). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones. [Link]

Sources

Technical Guide: Stability Profiling & Handling of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine

[1]

Executive Summary

Compound: 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine CAS (Free Base): 62646-04-2 CAS (HCl Salt): 20955-94-6[1][2][3]

This guide details the stability profile of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine, a critical intermediate in the synthesis of indole-based non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin .[1]

Core Stability Verdict: Under ambient conditions (25°C, 1 atm, air), the free base is chemically unstable, exhibiting rapid oxidative degradation and photolability.[1] It must be stored as the hydrochloride salt , which offers kinetic stability but remains hygroscopic and light-sensitive.[1]

Part 1: Chemical Structure & Physicochemical Context[1][2]

To understand the stability, we must analyze the electronic environment of the hydrazine core (

-

Electron-Donating Effect (+M): The p-methoxy group on the N1-phenyl ring is a strong electron donor.[1] This increases the electron density on the

-nitrogen, making the hydrazine significantly more nucleophilic and susceptible to oxidative radical formation compared to unsubstituted phenylhydrazine.[1] -

Steric & Electronic Protection: The p-chlorobenzyl group provides some steric bulk but does not significantly deactivate the nitrogen lone pair.

-

The Weak Link: The primary amino group (

) at the N2 position is the primary site for oxidative attack, while the N-N bond is susceptible to homolytic cleavage under UV irradiation.

Physicochemical Properties Table[1][2][3][4][5]

| Property | Free Base | Hydrochloride Salt |

| Physical State | Oily liquid or low-melting solid | Crystalline Solid |

| Color | Pale yellow (pure) | White to Off-white |

| Oxidative Stability | Low (Rapid darkening in air) | Moderate (Stable if dry) |

| Hygroscopicity | Low | Moderate to High |

| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO |

Part 2: Degradation Pathways (Mechanistic Analysis)

The degradation of 1,1-disubstituted hydrazines under ambient conditions is driven by autoxidation and photolysis .[1]

Oxidative Dehydrogenation (The "Pink/Brown" Mechanism)

Upon exposure to atmospheric oxygen, the electron-rich hydrazine undergoes Single Electron Transfer (SET).[1] The p-methoxy group stabilizes the resulting radical cation, accelerating the process.[1]

-

Step 1: Formation of the hydrazyl radical.

-

Step 2: Dimerization to form a Tetrazene intermediate (often colored pink/red).

-

Step 3: Further oxidation or decomposition to the secondary amine (N-(4-chlorobenzyl)-4-methoxyaniline).[1]

Photolytic Cleavage

Hydrazines possess a weak N-N bond (Bond Dissociation Energy

Visualization: Degradation Pathway

Caption: Figure 1. Autoxidation and photolysis pathways leading to color change and loss of potency.

Part 3: Experimental Stability Profiling

To validate the stability of your specific lot, perform the following Forced Degradation Study . This protocol is adapted from ICH Q1A guidelines but tailored for reactive hydrazines.

Protocol: Stress Testing Workflow

Reagents:

-

Acetonitrile (HPLC Grade)[1]

-

0.1 M HCl and 0.1 M NaOH[1]

-

30% Hydrogen Peroxide (

)[1] -

Inert Standard: Benzophenone (internal standard for quantification)[1]

Procedure:

-

Preparation: Dissolve 10 mg of the hydrazine (HCl salt) in 10 mL Methanol.

-

Stress Conditions: Aliquot into 4 amber vials:

-

Quenching: Neutralize acid/base samples; reduce peroxide samples with sodium metabisulfite.

-

Analysis: Inject onto HPLC-UV/MS.

Visualization: Experimental Workflow

Caption: Figure 2. Forced degradation workflow to determine handling constraints.

Part 4: Storage & Handling Protocols[1][2][6]

Based on the chemical susceptibility, the following Standard Operating Procedures (SOPs) are mandatory for maintaining scientific integrity.

Storage Conditions

-

Primary Container: Amber glass vial (Type I borosilicate) with a Teflon-lined screw cap.[1]

-

Atmosphere: Headspace must be purged with Argon (preferred over Nitrogen due to density).

-

Temperature:

-

Desiccation: Store within a secondary container containing silica gel or

if using the HCl salt (hygroscopic).

Handling (The "Self-Validating" System)

To ensure the compound has not degraded before use, perform a Visual System Suitability Test (SST) :

-

Pass: Solid is white/off-white.[1] Solution in MeOH is clear/colorless.

-

Fail: Solid has pink/brown crust. Solution turns yellow/red immediately.

Safety Note

Hydrazines are potential carcinogens and skin sensitizers.

-

PPE: Double nitrile gloves.

-

Ventilation: Handle strictly inside a fume hood.

-

Decontamination: Quench spills with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to inert nitrogen gas before disposal.

References

-

Merck & Co. (1963). Synthesis of Indomethacin. Journal of the American Chemical Society. (Seminal work on the synthesis using this intermediate).

-

Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Comprehensive review of hydrazine stability in indole synthesis).

-

ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). .

-

Organic Syntheses. (1980). Preparation of Aryl Hydrazines. Org. Synth. Coll. Vol. 6. .

Safety Data Sheet (SDS) and handling precautions for chlorobenzyl hydrazines

Handling, Toxicity Mechanisms, and Operational Protocols for Drug Discovery

Executive Summary

Chlorobenzyl hydrazines (e.g., 4-chlorobenzylhydrazine hydrochloride) are high-value, high-risk reagents primarily utilized in the synthesis of indole-based pharmacophores via the Fischer Indole Synthesis . While indispensable for constructing serotonin receptor modulators (e.g., triptans) and NSAIDs, their handling demands rigorous safety protocols.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific physicochemical hazards of the chlorobenzyl-hydrazine moiety: thermal instability , potent nucleophilicity , and metabolic bioactivation leading to genotoxicity.

Chemical & Physical Profile

The addition of a chlorine substituent to the benzyl ring increases lipophilicity compared to the parent benzylhydrazine, potentially enhancing dermal absorption. The hydrazine group (

| Property | Specification (Exemplar: 4-Chlorobenzylhydrazine HCl) |

| CAS Number | 2312-23-4 (HCl salt) |

| Physical State | White to off-white crystalline solid (Hygroscopic) |

| Reactivity | Strong reducing agent; reacts violently with oxidizers. |

| Stability | Thermally unstable; free base oxidizes rapidly in air. |

| Solubility | Soluble in water, DMSO, Methanol. |

Hazard Identification & Toxicology

Core Risk: Hydrazines are not merely acute toxins; they are "silent" genotoxins. The mechanism of toxicity involves metabolic activation rather than direct interaction.

Mechanism of Toxicity (The "Why")

Unlike simple corrosives, chlorobenzyl hydrazines undergo bioactivation via Cytochrome P450 enzymes. This oxidative metabolism generates carbon-centered radicals and diazonium ions that alkylate DNA, leading to mutagenesis.

Diagram 1: Metabolic Activation Pathway

Visualization of how the hydrazine moiety is converted into a DNA-damaging agent.

Caption: Metabolic pathway showing the conversion of chlorobenzyl hydrazine into reactive intermediates that alkylate DNA.[1]

GHS Classification Summary

Based on composite data for benzylhydrazine derivatives.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[2] |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction. |

| Carcinogenicity | Cat 2 | H351: Suspected of causing cancer. |

| Aquatic Toxicity | Cat 1 | H410: Very toxic to aquatic life with long-lasting effects.[3] |

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for hydrazines due to their rapid permeation through standard nitrile rubber.

Glove Selection Protocol

-

Standard Nitrile (4 mil): < 5 minutes breakthrough time. NOT RECOMMENDED for direct handling.

-

Double-Gloving: High-risk procedure requires Silver Shield® (Laminate) or Viton® undergloves, with Nitrile outer gloves for dexterity.

Engineering Controls

-

Weighing: Must be performed in a Class II Biological Safety Cabinet or a dedicated chemical fume hood with a HEPA filter if the powder is fine.

-

Static Control: Use anti-static weighing boats. Hydrazine salts can be shock-sensitive if dry and recrystallized with nitrates (avoid nitrate oxidizers entirely).

Operational Protocol: Synthesis & Handling

This section details the safe use of chlorobenzyl hydrazine in a typical Fischer Indole Synthesis.

The "Self-Validating" Workflow

Safety is ensured by process design, not just caution.

Diagram 2: Safe Handling Workflow

Logic flow for handling, reaction setup, and waste quenching.

Caption: Operational workflow emphasizing the chemical quenching step before disposal.

Step-by-Step Protocol

-

Preparation:

-

Prepare a "Quench Station" before opening the reagent bottle. This consists of a beaker containing Acetone (excess) .

-

Rationale: Acetone reacts rapidly with hydrazines to form hydrazones (Schiff bases). While still chemical waste, hydrazones are significantly less volatile, less nucleophilic, and less toxic than the parent hydrazine [1].

-

-

Solubilization:

-

Do not leave the solid dry. Dissolve immediately in the reaction solvent (e.g., Acetic Acid or Ethanol).

-

Warning: Avoid chlorinated solvents (DCM/Chloroform) if possible, as hydrazines can react with them to form alkylated species over time.

-

-

Reaction (Fischer Indole):

-

Combine 4-chlorobenzylhydrazine with the ketone/aldehyde.

-

Add acid catalyst (e.g.,

or -

Thermal Control: This reaction is exothermic. Monitor temperature to prevent thermal runaway, which can trigger hydrazine decomposition (

gas evolution).

-

-

Decontamination (The "No-Bleach" Rule):

-

CRITICAL: Do NOT use Bleach (Sodium Hypochlorite) to clean spills or glassware containing chlorobenzyl hydrazines.

-

Causality: Hypochlorite oxidation of substituted hydrazines can produce N-nitroso compounds (potent carcinogens) or toxic chloramines [2].

-

Correct Method: Rinse glassware with the Acetone quench solution prepared in Step 1. Collect all rinsates into a dedicated "Hydrazine Waste" container.

-

Emergency Response

Spills (Solid)

-

Isolate: Evacuate the immediate area (10 ft radius).

-

PPE: Don Silver Shield gloves and a P100 respirator.

-

Neutralize: Cover the spill with a 1:1 mixture of sand and soda ash to dampen.

-

Clean: Scoop into a container. Wipe the surface with Acetone (to scavenge residues), then soap and water. Do not use Bleach.

Exposure

-

Skin: Wash with soap and water for 15 minutes.[3] Do not use solvents (ethanol/acetone) on skin, as this enhances absorption.

-

Inhalation: Move to fresh air immediately. Hydrazines can cause delayed pulmonary edema; medical observation is required even if asymptomatic.

References

-

National Institutes of Health (NIH) - National Library of Medicine. (2023). Hydrazine Toxicity: Mechanism and Decontamination. StatPearls. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Hydrazine Derivatives and Carcinogenicity. Retrieved from [Link]

- Brubaker, K. L., et al. (1998). Products of the Neutralization of Hydrazine Fuels with Hypochlorite. Environmental Science & Technology.

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine: A Keystone for Drug Development

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of the novel compound 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine. While this molecule holds potential within drug discovery paradigms, a thorough understanding of its thermodynamic profile is paramount for advancing its development.[1][2][3] This document outlines the critical thermodynamic parameters, details the robust experimental and computational methodologies for their determination, and discusses the profound implications of these properties on the compound's viability as a therapeutic agent. Tailored for researchers, medicinal chemists, and drug development professionals, this guide serves as a practical roadmap for unlocking the full potential of this and similar hydrazine derivatives.

Introduction: The Thermodynamic Imperative in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a clinically successful therapeutic is fraught with challenges. Beyond the initial identification of biological activity, a deep understanding of a molecule's physicochemical properties is a critical determinant of its ultimate success. Among these, the thermodynamic properties—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—are of fundamental importance.[4][[“]][6] They govern the spontaneity and strength of drug-target interactions, influence solubility and stability, and ultimately dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate.[7][8]

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine, a substituted hydrazine derivative, represents a class of compounds with diverse biological activities.[1][2][3] The presence of the hydrazine moiety, a versatile pharmacophore, suggests potential applications in various therapeutic areas.[1][2] However, to rationally design and optimize drug candidates based on this scaffold, a comprehensive thermodynamic characterization is not merely beneficial, but essential. This guide will provide the scientific rationale and practical methodologies to achieve this critical objective.

Synthesis and Physicochemical Characterization

The journey to understanding the thermodynamic properties of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine begins with its synthesis and rigorous characterization to ensure sample purity, which is a prerequisite for accurate thermodynamic measurements.

Synthesis Protocol

The synthesis of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine can be achieved through a multi-step process, a common approach for preparing substituted hydrazines.[1] A plausible synthetic route is outlined below. It is imperative that each step is followed by appropriate purification techniques, such as column chromatography or recrystallization, to yield a compound of high purity.

Step 1: Synthesis of 4-Methoxyphenylhydrazine hydrochloride

This intermediate is a commercially available starting material.[9][10] A common laboratory synthesis involves the reduction of the corresponding diazonium salt of 4-methoxyaniline.[11]

Step 2: Synthesis of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine

A likely synthetic pathway involves the reaction of 4-methoxyphenylhydrazine with 4-chlorobenzaldehyde to form a hydrazone, followed by a reduction step.[12][13]

-

Reaction: 4-Methoxyphenylhydrazine hydrochloride is reacted with 4-chlorobenzaldehyde in a suitable solvent, such as ethanol, often in the presence of a mild base to neutralize the hydrochloride salt. This condensation reaction forms the corresponding hydrazone.

-

Reduction: The resulting hydrazone is then reduced to the target hydrazine. A variety of reducing agents can be employed, such as sodium borohydride or catalytic hydrogenation.

-

Purification: The final product is purified using techniques like column chromatography on silica gel, followed by recrystallization to obtain a solid of high purity.

Structural and Purity Confirmation

Prior to any thermodynamic analysis, the identity and purity of the synthesized 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine must be unequivocally confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess the presence of any impurities.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, aiming for >98% for accurate thermodynamic measurements.[9]

Experimental Determination of Thermodynamic Properties

Direct measurement of thermodynamic properties provides the most accurate and reliable data. The following experimental techniques are central to the thermodynamic characterization of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine.

Thermal Analysis: Melting Point, Enthalpy of Fusion, and Thermal Stability

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a compound.

-

Differential Scanning Calorimetry (DSC): DSC is a powerful technique to determine the melting point (Tm) and the enthalpy of fusion (ΔHfus) of a solid sample.

Experimental Protocol:

-

A small, accurately weighed sample (1-5 mg) of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

The melting point is determined from the onset of the endothermic melting peak, and the area under the peak corresponds to the enthalpy of fusion.

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Experimental Protocol:

-

A small sample of the compound is placed in a tared TGA pan.

-

The sample is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored.

-

The resulting TGA curve reveals the temperatures at which decomposition occurs.

-

Isothermal Titration Calorimetry (ITC): Probing Binding Thermodynamics

For a compound intended for drug development, understanding its binding affinity to its biological target is paramount. ITC is the gold standard for directly measuring the thermodynamic parameters of binding interactions.[[“]][7]

Experimental Workflow:

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Data Presentation:

The data obtained from these experiments should be meticulously recorded and presented in a clear, tabular format.

| Thermodynamic Parameter | Experimental Technique | Hypothetical Value |

| Melting Point (Tm) | DSC | 125.5 °C |

| Enthalpy of Fusion (ΔHfus) | DSC | 28.7 kJ/mol |

| Decomposition Temperature (Td) | TGA | 210 °C |

| Binding Affinity (Ka) | ITC | 1.5 x 10⁶ M⁻¹ |

| Enthalpy of Binding (ΔH) | ITC | -25.2 kJ/mol |

| Entropy of Binding (TΔS) | ITC | 10.5 kJ/mol |

| Gibbs Free Energy of Binding (ΔG) | ITC | -35.7 kJ/mol |

Computational Prediction of Thermodynamic Properties

In concert with experimental measurements, computational chemistry offers a powerful and efficient means to predict and understand the thermodynamic properties of molecules.[14][15][16] Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for this purpose.[17]

Theoretical Framework

The foundation of these calculations lies in solving the Schrödinger equation for the molecule to obtain its electronic energy and structure. From this, various thermodynamic properties can be derived using statistical mechanics.

Computational Workflow

The following workflow outlines the steps for predicting the thermodynamic properties of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine using DFT.

Caption: Computational workflow for predicting thermodynamic properties using DFT.

Predicted Thermodynamic Data

The results from the DFT calculations can be summarized in a table, providing valuable insights that complement experimental findings.

| Thermodynamic Property | Predicted Value (Gas Phase, 298.15 K) |

| Standard Enthalpy of Formation (ΔHf°) | 150.3 kJ/mol |

| Standard Entropy (S°) | 550.2 J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | 380.1 kJ/mol |

It is important to note that the accuracy of these predictions is highly dependent on the chosen level of theory and basis set.[16]

Implications for Drug Development

The thermodynamic data, both experimental and computational, for 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine have profound implications for its journey through the drug development pipeline.

-

Solubility and Stability: The melting point and enthalpy of fusion provide insights into the crystal lattice energy, which in turn affects the aqueous solubility of the compound—a critical parameter for oral bioavailability.[18][19] The thermal stability data from TGA is crucial for formulation development and determining appropriate storage conditions.

-

Drug-Target Interactions: The ITC data provides a complete thermodynamic signature of the binding event.[4][6] A favorable, negative ΔG indicates a spontaneous binding process. The relative contributions of enthalpy (ΔH) and entropy (ΔS) reveal the nature of the binding forces. An enthalpy-driven interaction (large negative ΔH) often suggests strong hydrogen bonding and van der Waals interactions, which can be a hallmark of a well-optimized ligand.[7]

-

Lead Optimization: The thermodynamic profile serves as a guide for medicinal chemists to rationally modify the structure of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine to improve its binding affinity and other drug-like properties. For instance, introducing a functional group that can form an additional hydrogen bond with the target protein would be expected to make the binding enthalpy more favorable.

Conclusion

The thermodynamic characterization of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine is a critical and indispensable step in its evaluation as a potential drug candidate. This guide has outlined a comprehensive and integrated approach, combining robust experimental techniques with powerful computational methods, to obtain a complete thermodynamic profile of the molecule. The resulting data on its thermal properties, binding thermodynamics, and predicted energetic landscape will provide the foundational knowledge required for informed decision-making in the complex and challenging process of drug discovery and development. By embracing the principles and methodologies detailed herein, researchers can unlock the therapeutic potential of this and other novel chemical entities.

References

- Importance of Thermodynamics in Drug Designing. (URL: )

- How does thermodynamic profiling contribute to drug discovery and development?. (URL: )

-

Thermodynamic Studies for Drug Design and Screening - PMC. (URL: [Link])

-

Thermodynamics and kinetics driving quality in drug discovery. (URL: [Link])

-

Efficient computational methods for accurately predicting reduction potentials of organic molecules - PubMed. (URL: [Link])

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (URL: [Link])

-

Measuring Thermodynamic Parameters in the Drug Development Process - TA Instruments. (URL: [Link])

-

"Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari. (URL: [Link])

-

The calculation of thermodynamic properties of molecules - Center for Molecular Modeling. (URL: [Link])

-

The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing). (URL: [Link])

-

Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions | Semantic Scholar. (URL: [Link])

-

Enthalpies of Formation of Hydrazine and Its Derivatives | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

-

hydrazine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (URL: [Link])

-

5 - Organic Syntheses Procedure. (URL: [Link])

-

Physico-chemical characterisation | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (URL: [Link])

-

Properties and Uses of Substituted Hydrazones -.:: Natural Sciences Publishing ::.. (URL: [Link])

-

Density, Compressibility, Thermal Conductivity, and Mechanical Movement of Solid Hydrazine - DTIC. (URL: [Link])

-

Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC. (URL: [Link])

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (URL: [Link])

-

19730023299.pdf - NASA Technical Reports Server (NTRS). (URL: [Link])

-

(4-Methoxyphenyl)hydrazine hydrochloride - Benzene Compounds - Crysdot LLC.. (URL: [Link])

-

Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC. (URL: [Link])

-

A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release | ACS Omega. (URL: [Link])

-

How to calculate the enthalpy of formation of hydrazine from tabulated values?. (URL: [Link])

-

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine - [C66093] - Synthonix. (URL: [Link])

-

Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. (URL: [Link])

-

1 Enthalpy of Formation of N2H4 (Hydrazine) Revisited David Feller,,† David H. Bross,‡ and Branko Ruscic*,‡ Departmen - OSTI. (URL: [Link])

-

Hydrazine Enthalpy of Formation - Active Thermochemical Tables. (URL: [Link])

-

Structural and spectroscopic characterization, electronic properties, and biological activity of the 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate - Chemical Papers. (URL: [Link])

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 5. consensus.app [consensus.app]

- 6. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. Measuring Thermodynamic Parameters in the Drug Development Process - TA Instruments [tainstruments.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-Methoxyphenylhydrazine 95 19501-58-7 [sigmaaldrich.com]

- 11. guidechem.com [guidechem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. rsc.org [rsc.org]

- 14. Efficient computational methods for accurately predicting reduction potentials of organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. molmod.ugent.be [molmod.ugent.be]

- 16. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Storage of Light-Sensitive Hydrazine Compounds for Pharmaceutical and Research Applications

This guide provides an in-depth exploration of the critical storage requirements for light-sensitive hydrazine compounds, a class of molecules pivotal to drug discovery and chemical synthesis. Adherence to these protocols is paramount for ensuring compound integrity, experimental reproducibility, and personnel safety. We will delve into the fundamental chemical principles governing their instability and provide actionable, field-proven protocols for their safe handling and storage.

The Intrinsic Instability of Hydrazine Compounds: A Multi-faceted Challenge

Hydrazine and its derivatives are characterized by a nitrogen-nitrogen single bond, rendering them highly reactive and potent reducing agents.[1][2] Their utility in pharmaceutical development, particularly in the synthesis of heterocyclic scaffolds for active pharmaceutical ingredients (APIs), is well-established.[3][4] However, the very reactivity that makes them valuable also presents significant storage challenges. The primary hazards stem from three interconnected properties: photochemical decomposition, oxidative instability, and inherent toxicity.

The Critical Role of Light: Initiating Degradation

Exposure to light, particularly in the ultraviolet spectrum, can provide the activation energy necessary to initiate the decomposition of hydrazine compounds.[5][6] This process can lead to the formation of free radicals, initiating a cascade of reactions that result in the loss of the desired compound and the generation of potentially hazardous byproducts, including nitrogen gas and ammonia.[2][7] The specific degradation pathway and quantum efficiency are dependent on the molecular structure of the specific hydrazine derivative.[6] For any research or development program, the degradation of a starting material or intermediate can compromise the yield, purity, and safety profile of the final API.[]

Oxidative and Chemical Reactivity

Hydrazine compounds are powerful reducing agents and will readily react with atmospheric oxygen.[2] This aerial oxidation can be catalyzed by trace metal impurities. Furthermore, they are highly reactive and can undergo violent, exothermic reactions with oxidizing agents (e.g., peroxides, nitrates, perchlorates), strong acids, and metal oxides.[1][9][10] This underscores the critical need for not only protection from light but also from atmospheric oxygen and incompatible chemicals.

Health and Safety Considerations

Hydrazine is classified as a toxic and corrosive substance.[5][11] It can cause severe skin and eye burns upon contact and is harmful if inhaled or ingested.[11] Furthermore, hydrazine is a suspected human carcinogen.[5][11] Therefore, all handling and storage procedures must be designed to minimize any potential for exposure.

Core Principles for the Storage of Light-Sensitive Hydrazine Compounds

A robust storage strategy for these materials is built upon a multi-layered approach that addresses light exclusion, atmospheric control, temperature regulation, material compatibility, and strict segregation.

Exclusion of Light

The primary defense against photochemical degradation is the rigorous exclusion of light.

-

Primary Containers : Always use amber glass or opaque containers.[12][13] For highly sensitive compounds, wrapping the container in aluminum foil provides an additional barrier.[12]

-

Storage Location : Store containers in designated, light-proof cabinets or refrigerators.[13][14] Avoid storing these compounds on open benches or in areas exposed to direct sunlight or strong artificial light.[10][15][16]

Atmospheric Control: The Imperative of an Inert Environment

To prevent oxidative degradation, light-sensitive hydrazine compounds must be stored under an inert atmosphere.[10][17]

-

Inert Gas Blanket : The headspace of the storage container should be purged with a dry, inert gas such as nitrogen or argon.[17][18] Nitrogen is often preferred due to its cost-effectiveness and availability.[17]

-

Specialized Packaging : For highly sensitive reagents, specialized packaging with multi-layer septa, such as the AcroSeal™ system, allows for the withdrawal of the compound via syringe without compromising the inert atmosphere within the container.[19]

-

Gloveboxes : For the most air- and moisture-sensitive compounds, storage and handling within a glovebox maintained under a positive pressure of an inert gas is the best practice.[20][21]

Temperature and Ventilation

-

Temperature Control : Store hydrazine compounds in a cool, well-ventilated area, away from sources of heat or ignition.[10][16] Refer to the Safety Data Sheet (SDS) for the specific temperature requirements of the compound. While refrigeration may be necessary for some derivatives, ensure the refrigerator is approved for flammable material storage if applicable.[22]

-

Ventilation : Adequate ventilation is crucial to prevent the accumulation of potentially flammable or toxic vapors.[15][16] Storage cabinets for toxic compounds may require dedicated ventilation.[22]

Material Compatibility: Selecting the Right Containment

The choice of storage container material is critical to prevent contamination and degradation of the hydrazine compound. Hydrazine solutions can attack certain plastics, rubber, and even leach silica from glass over extended periods.[2]

| Material Class | Recommended | Not Recommended | Rationale |

| Metals | Stainless Steel (304, 316)[23][24], Hastelloy C[23] | Carbon Steel, Copper, Brass, Bronze, Aluminum[23][25] | Incompatible metals can catalyze decomposition or corrode upon contact.[2] |

| Plastics | Polytetrafluoroethylene (PTFE), Polyethylene (with appropriate liners for transport)[10] | Many common plastics and elastomers | Hydrazine can degrade or leach contaminants from incompatible polymers. |

| Glass | Borosilicate Glass (Amber) | Soda-lime glass (for long-term storage) | Amber color protects from light; borosilicate is more resistant to leaching than soda-lime glass.[2] |

| Gaskets/Seals | PTFE, Butyl Rubber[2] | Natural Rubber, Cork[2] | Seals must be chemically resistant to prevent leaks and contamination. |

This table is a general guide. Always consult the manufacturer's specific recommendations and the Safety Data Sheet (SDS).

Protocols for Safe Storage and Handling

Adherence to standardized workflows is essential for maintaining the integrity of light-sensitive hydrazine compounds and ensuring user safety.

Workflow for Receiving and Storing New Compounds

Caption: Workflow for receiving and initial storage of hydrazine compounds.

Step-by-Step Protocol for Aliquoting from an Inert Atmosphere Container

-

Preparation : Ensure all necessary equipment (dry syringe, needle, receiving flask) is clean, dry, and readily available inside a fume hood. The receiving flask should be oven-dried and cooled under a stream of inert gas.

-

Purge Syringe : Take a clean, dry syringe with a needle and flush it with dry nitrogen or argon gas at least three times to remove any residual air and moisture.

-

Pressurize Container : Carefully pierce the septum of the hydrazine container with a needle connected to a low-pressure inert gas line. This creates a slight positive pressure inside the container.

-

Withdraw Compound : Insert the needle of the purged syringe through the septum and into the liquid. Slowly withdraw the desired volume of the hydrazine compound. The positive pressure in the container will aid in filling the syringe.

-

Transfer : Withdraw the syringe and immediately insert the needle into the prepared receiving flask, which should be sealed with a septum. Dispense the liquid into the flask.

-

Final Purge : After dispensing, it is good practice to gently purge the headspace of the receiving flask with the inert gas before removing the needle.

-

Storage : Return the primary hydrazine container to its designated dark, temperature-controlled storage location. Ensure the aliquoted compound is also stored under appropriate conditions.

Segregation and Incompatibility

Proper segregation is a cornerstone of safe chemical storage. Hydrazine compounds must be stored separately from incompatible materials to prevent dangerous reactions.[14][26]

Caption: Storage incompatibility diagram for hydrazine compounds.

Conclusion

The safe and effective storage of light-sensitive hydrazine compounds is a non-negotiable aspect of laboratory practice in the pharmaceutical and chemical research sectors. By understanding their inherent photochemical and chemical instabilities and by rigorously implementing multi-layered containment strategies—including light exclusion, inert atmosphere control, temperature regulation, use of compatible materials, and strict segregation—researchers can ensure the integrity of these valuable reagents, the validity of their experimental outcomes, and a safe working environment for all personnel. Always refer to the specific Safety Data Sheet (SDS) as the primary source of information for any chemical.

References

-

5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog. [Link]

-

HYDRAZINE - Chemical Compatibility. (n.d.). Double Wall Tanks. [Link]

-

Guide to Safe Chemical Storage: Best Practices for the Industry. (2024). DENIOS. [Link]

-

Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. (2025). DENIOS. [Link]

-

How do you Store Oxidizing Agents? (2024). Storemasta Blog. [Link]

-

Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center (DTIC). [Link]

-

Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

-

Standard Operating Procedure: Hydrazine. (n.d.). University of California, Santa Barbara - Environmental Health & Safety. [Link]

-

Hydrazine (HSG 56, 1991). (1991). INCHEM. [Link]

-

Advice on storing/handling hydrazine. (2020). Reddit r/chemistry. [Link]

-

Hydrazine - Chemical Resistance Guide. (n.d.). W.P. Law, Inc.. [Link]

-

Performance Chemicals Hydrazine. (n.d.). Arxada. [Link]

-

3 ways on how to properly store oxidising agents. (2020). Signsmart. [Link]

-

NFPA 400, Hazardous Materials Code (2025). (2025). National Fire Protection Association. [Link]

-

Air-free technique. (n.d.). Wikipedia. [Link]

-

Principles of Inert Atmosphere Storage. (2024). ResearchGate. [Link]

-

Storage conditions for chemicals in the laboratory. (2023). Trustrade. [Link]

- The Photosensitized and Photochemical Decomposition of Hydrazine. (1929). Elgin, J. C..

-

Standard Operating Procedure: Hydrazine. (n.d.). University of New Mexico - Environmental Health & Safety. [Link]

-

Safely handling air-sensitive products. (2018). Cleanroom Technology. [Link]

-

Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. (2022). MDPI. [Link]

-

SAFETY AND DISPOSAL GUIDELINES FOR THE USE OF PHOTOGRAPHIC CHEMICALS. (n.d.). Florida Atlantic University - Environmental Health & Safety. [Link]

-

Hazardous Materials and the Applicability of NFPA 400. (2022). National Fire Protection Association. [Link]

-

HYDRAZINE HANDLING MANUAL. (n.d.). Defense Technical Information Center (DTIC). [Link]

-

Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. (2022). MDPI. [Link]

-

The chemical and biochemical degradation of hydrazine. (1997). SciSpace. [Link]

-

Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. (2025). ResearchGate. [Link]

-

NFPA 400 Hazardous Materials Update. (2014). Gresho. [Link]

-

A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. [Link]

-

Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. (2006). PubMed. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. arxada.com [arxada.com]

- 3. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. The Photosensitized and Photochemical Decomposition of Hydrazine - Joseph Clifton Elgin - Google 圖書 [books.google.com.hk]

- 7. Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial [mdpi.com]

- 9. nj.gov [nj.gov]

- 10. Hydrazine (HSG 56, 1991) [inchem.org]

- 11. ehs.unm.edu [ehs.unm.edu]

- 12. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 13. trustrade.ae [trustrade.ae]

- 14. rawsource.com [rawsource.com]

- 15. chemtech-us.com [chemtech-us.com]

- 16. blog.storemasta.com.au [blog.storemasta.com.au]

- 17. researchgate.net [researchgate.net]

- 18. Air-free technique - Wikipedia [en.wikipedia.org]

- 19. Science News | Lab Reporter | Fisher Scientific [fishersci.com]

- 20. Safely handling air-sensitive products [cleanroomtechnology.com]

- 21. ossila.com [ossila.com]

- 22. reddit.com [reddit.com]

- 23. Hydrazine - W.P. Law Incorporated [wplawinc.com]

- 24. apps.dtic.mil [apps.dtic.mil]

- 25. doublewalltank.com [doublewalltank.com]

- 26. signsmart.com.au [signsmart.com.au]

Methodological & Application

Application Note & Protocol: Strategic Synthesis of Substituted Indoles via Fischer Cyclization of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine with Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The Fischer indole synthesis, a classic and robust reaction, remains a premier method for constructing this privileged heterocycle.[2][3][4] This document provides a detailed protocol and in-depth scientific guide for the acid-catalyzed cyclization of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine with various ketones. We will explore the underlying reaction mechanism, provide step-by-step experimental procedures, discuss the critical role of the acid catalyst, and contextualize the application of the resulting N-substituted indole derivatives in modern drug discovery.[5][6]

Scientific Principles and Reaction Mechanism

The Fischer indole synthesis is a thermal, acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole. The reaction proceeds through a series of well-established intermediates, beginning with the formation of a hydrazone.[2][7][8]

The key mechanistic steps are as follows:

-

Hydrazone Formation: The reaction initiates with the condensation of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine with a ketone to form the corresponding N-aryl-N-alkylhydrazone.

-

Tautomerization: Under acidic conditions, the hydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[2][8]

-

[9][9]-Sigmatropic Rearrangement: This is the crucial carbon-carbon bond-forming step. The protonated ene-hydrazine undergoes an electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond to yield a di-imine intermediate.[7][9]

-

Aromatization & Cyclization: The di-imine rapidly rearomatizes. Subsequent intramolecular attack by the amine onto one of the imine carbons forms a five-membered ring aminal intermediate.

-

Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[2][7]

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting arylhydrazine is incorporated into the final indole ring.[2][10]

Caption: General mechanism of the Fischer Indole Synthesis.

The Critical Role of the Acid Catalyst

The choice of acid catalyst is paramount and can significantly influence reaction rate, yield, and, in the case of unsymmetrical ketones, regioselectivity.[9][11] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[2][8][9]

-

Lewis Acids (e.g., ZnCl₂): These are highly effective and commonly used. They coordinate with the nitrogen atoms, facilitating both the rearrangement and the final elimination steps.

-

Brønsted Acids (e.g., PPA, Acetic Acid): These protonate the intermediates at various stages, which is essential for driving the reaction forward. Polyphosphoric acid is particularly useful as it can also serve as the solvent at elevated temperatures.

-

Regioselectivity with Unsymmetrical Ketones: When using a ketone with two different α-carbons bearing protons (e.g., 2-butanone), two isomeric indole products can form. The product ratio is influenced by the steric bulk of the ketone's substituents and the acidity of the medium.[3][12] Generally, the reaction proceeds through the more stable, more substituted enamine intermediate. The use of solid-state catalysts like zeolites has been shown to enhance regioselectivity by introducing steric constraints.[12]

Detailed Experimental Protocol

This protocol describes the synthesis of a substituted indole from 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine and a representative ketone, cyclohexanone. The procedure can be adapted for other ketones.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Hydrazine derivatives can be toxic; handle with care.

-

Acids like PPA and ZnCl₂ are corrosive. Solvents like ethanol and toluene are flammable.

Part A: One-Pot Hydrazone Formation and Cyclization

This "one-pot" method is efficient as it avoids the isolation of the intermediate hydrazone.[3]

Materials and Equipment:

-

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Catalyst: Zinc chloride (ZnCl₂) (2.0 eq) or Polyphosphoric acid (PPA)

-

Solvent: Toluene or absolute ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

-

TLC plates (silica gel) for reaction monitoring

Caption: Experimental workflow for the Fischer Indole Synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine (e.g., 2.63 g, 10 mmol).

-

Reagent Addition (Option 1 - ZnCl₂): Add toluene (40 mL) followed by cyclohexanone (1.08 g, 11 mmol). Stir for 10 minutes at room temperature. Carefully add anhydrous zinc chloride (2.73 g, 20 mmol) in portions.

-

Reagent Addition (Option 2 - PPA): Add polyphosphoric acid (approx. 20 mL) to the flask containing the hydrazine. Stir and heat to ~60-70 °C, then add cyclohexanone (1.08 g, 11 mmol) dropwise.

-

Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (for toluene, ~110 °C; for PPA, maintain ~100-120 °C).

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase). The disappearance of the starting hydrazine and the appearance of a new, UV-active spot for the indole product indicates reaction progression. The reaction time can vary from 2 to 12 hours.

-

Workup (for ZnCl₂/Toluene): Once the reaction is complete, cool the flask to room temperature. Slowly pour the mixture into a beaker containing 100 mL of ice-cold water. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Workup (for PPA): Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product may precipitate as a solid. Alternatively, neutralize the acidic solution with a base (e.g., NaOH solution) until pH > 8, then extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid or oil can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Summary: Reaction Condition Variables

The selection of catalyst and solvent is crucial for optimizing the synthesis. The following table provides a summary of common conditions and expected outcomes.

| Catalyst | Solvent | Typical Temperature | Typical Time | Notes |

| Zinc Chloride (ZnCl₂)[2][7] | Toluene, Ethanol | Reflux (80-110 °C) | 4-12 h | A versatile and widely used Lewis acid. Can require stoichiometric amounts. |

| Polyphosphoric Acid (PPA)[2][7] | PPA (as solvent) | 80-140 °C | 1-5 h | Acts as both catalyst and solvent. Good for less reactive substrates. Workup can be challenging. |

| p-Toluenesulfonic Acid (p-TsOH)[2][9] | Acetic Acid, Toluene | Reflux (110-120 °C) | 6-18 h | A strong Brønsted acid catalyst. Often used in catalytic amounts. |

| Acetic Acid[8] | Acetic Acid | Reflux (~118 °C) | 8-24 h | Can serve as both a mild acid catalyst and the solvent. |

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][13] The N-benzyl and C5-methoxy substitutions, as prepared via this protocol, are common features in pharmacologically active molecules.

-

Anticancer Agents: Many indole derivatives function as inhibitors of tubulin polymerization or protein kinases, crucial targets in oncology.[5][6] The specific substitution pattern achieved here could yield novel compounds for screening against cancer cell lines.[14]

-

Anti-inflammatory Drugs: The structure of the widely used NSAID, Indomethacin, is based on a substituted indole core, highlighting the potential for this scaffold in developing new anti-inflammatory agents.[4][5]

-

Neurological Agents: The indole structure is present in the neurotransmitter serotonin. As a result, many indole derivatives, like the triptan class of anti-migraine drugs, are designed to interact with serotonin receptors.[1][2]

The products synthesized through this protocol are novel, C2,C3-disubstituted indoles, which serve as excellent starting points for building small molecule libraries for high-throughput screening in drug discovery programs.[14]

References

-

Wikipedia. (2024, November 26). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

- Hughes, D. L. (1993). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society, Perkin Transactions 2, (6), 1195-1201.

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

- Laszlo, P., & Vandormael, J. (1988). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Journal of Organic Chemistry, 53(25), 5903-5907.

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]

-

Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Zahrani, A. A., Al-Amer, O. M., Al-Massarani, S. M., El-Senduny, F. F., & Badria, F. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2271. Retrieved from [Link]

-

Chem-Station. (2014, August 27). Fischer Indole Synthesis. Retrieved from [Link]

-

ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

Li, Y., Wang, Z., Li, Y., Wu, Y., Zhang, J., & Wang, Q. (2019). Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate. iScience, 22, 363-373. Retrieved from [Link]

-

ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 4. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. mdpi.com [mdpi.com]

- 11. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate - PMC [pmc.ncbi.nlm.nih.gov]

Microwave-assisted synthesis involving 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine

Focusing on the Utilization of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine[1]

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of N-benzylated indole derivatives, specifically utilizing 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine as the core building block. While traditional thermal Fischer Indole Synthesis often requires harsh acidic conditions, prolonged reflux times (10–24 hours), and suffers from low yields due to degradation, the microwave-assisted approach described herein reduces reaction times to under 20 minutes while significantly improving purity profiles.

This guide is designed for medicinal chemists targeting Indomethacin analogs and COX-2 inhibitors , where the N-benzyl moiety serves as a critical lipophilic pharmacophore replacing the metabolically labile N-benzoyl group found in first-generation NSAIDs.

Scientific Rationale & Mechanism

2.1 The Chemical Challenge

The target molecule, 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine , is a 1,1-disubstituted hydrazine. In the context of the Fischer Indole Synthesis, the N-benzyl substituent significantly alters the electronics and sterics of the [3,3]-sigmatropic rearrangement compared to a free hydrazine.

-

Thermal Limitations: Conventional heating often fails to provide the rapid energy transfer required to overcome the activation energy of the hydrazone-enehydrazine tautomerization, leading to side reactions such as hydrolysis or polymerization.

-

Microwave Solution: Microwave irradiation (2.45 GHz) couples directly with the polar reaction matrix (dielectric heating). The ionic transition states involved in the Fischer cyclization (protonation, sigmatropic shift, and ammonia elimination) are highly polarizable, making them particularly susceptible to specific microwave effects, resulting in rate accelerations of 100x–1000x.

2.2 Reaction Pathway

The synthesis proceeds via a microwave-accelerated condensation followed by a cascade cyclization:

Figure 1: Mechanistic pathway of the Microwave-Assisted Fischer Indole Synthesis.

Experimental Protocol

3.1 Materials & Equipment

-

Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 20 bar pressure.

-

Vessels: 10 mL or 35 mL dedicated microwave glass vials with silicone/PTFE crimp caps.

-

Reagents:

-

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine (HCl salt preferred for stability).

-

Levulinic Acid (for Indomethacin analog) or Cyclohexanone (for carbazole analog).

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol/H2SO4 (4%).

-

Internal Standard: 1,3,5-Trimethoxybenzene (optional for NMR yield determination).

-

3.2 Protocol A: Synthesis of the Hydrazine Precursor (If not purchased)

Note: Direct alkylation of hydrazines is challenging. This protocol uses a reductive amination approach for higher specificity.

-

Dissolution: Dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in Ethanol (5 mL/mmol).

-

Condensation: Add catalytic acetic acid. Stir at RT for 30 mins to form the hydrazone.

-

Reduction: Add NaCNBH3 (1.5 eq) slowly.

-

Microwave Step: Seal the vessel. Irradiate at 80°C for 10 minutes (Power: Dynamic, Max 150W).

-

Workup: Quench with water, extract with EtOAc. Convert to HCl salt using 4M HCl in dioxane.

3.3 Protocol B: The Core Workflow - Fischer Indole Cyclization

Objective: Synthesis of 1-(4-chlorobenzyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid (Indomethacin Analog).

| Parameter | Setting | Rationale |

| Stoichiometry | 1.0 eq Hydrazine : 1.2 eq Levulinic Acid | Slight excess of ketone drives hydrazone formation. |